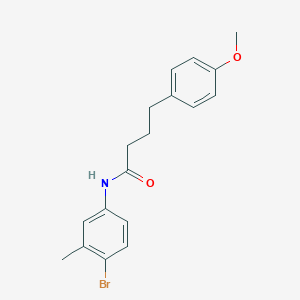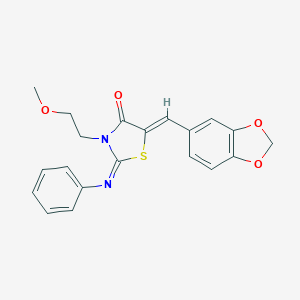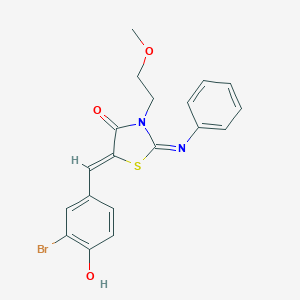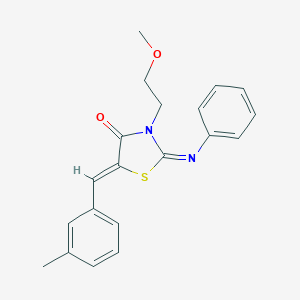
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as BROMO-DMAA, is a chemical compound that has gained interest in scientific research due to its potential as a psychoactive substance. BROMO-DMAA is a derivative of the drug DMAA (1,3-dimethylamylamine), which has been banned in several countries due to its adverse effects on human health. However, BROMO-DMAA has shown promising results in several studies, making it a subject of interest for further research.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide works by stimulating the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their release, this compound can improve cognitive function, increase energy levels, and enhance focus.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance. This compound has also been shown to suppress appetite and increase metabolism, making it a potential weight loss supplement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of psychoactive substances on the brain. However, this compound has limitations as well. It has been shown to have adverse effects on human health, including increased heart rate and blood pressure. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide. One potential area of research is its potential as a weight loss supplement. Further studies can be conducted to determine its effectiveness and safety for human use. Another area of research is its potential as a cognitive enhancer. Studies can be conducted to determine its effects on memory, attention, and motivation. Additionally, further research can be conducted to determine the optimal dosage and administration of this compound for maximum effectiveness and safety.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylbenzoic acid with 4-methoxybenzylamine, followed by the conversion of the resulting intermediate to this compound using butyryl chloride. The synthesis of this compound has been reported in several scientific articles and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has been studied for its potential as a psychoactive substance. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased energy and focus. This compound has also been studied for its potential as a weight loss supplement due to its ability to suppress appetite and increase metabolism.
Propiedades
Fórmula molecular |
C18H20BrNO2 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C18H20BrNO2/c1-13-12-15(8-11-17(13)19)20-18(21)5-3-4-14-6-9-16(22-2)10-7-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Clave InChI |
FMSBAUCJIUHVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)



![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)


![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)